molecular formula C8H12OS B15420475 (Cyclohex-1-en-1-yl)ethanethioic S-acid CAS No. 112936-09-1

(Cyclohex-1-en-1-yl)ethanethioic S-acid

Cat. No.: B15420475
CAS No.: 112936-09-1
M. Wt: 156.25 g/mol
InChI Key: ILLJLZAPZCSKTO-UHFFFAOYSA-N
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Description

(Cyclohex-1-en-1-yl)ethanethioic S-acid is a specialized organosulfur compound of significant value in synthetic organic chemistry. It primarily functions as a versatile building block for the introduction of thiol groups into target molecules. Researchers utilize this compound in nucleophilic substitution reactions, where it readily reacts with alkyl halides to form thioester intermediates. These intermediates can be selectively hydrolyzed to yield the corresponding thiols, a fundamental functional group in pharmaceuticals, materials science, and ligand design. The cyclohexenyl moiety integrated into its structure provides a unique steric and electronic profile, making it particularly useful for synthesizing complex molecules with defined stereochemistry or for applications in polymer science and catalysis development. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic purposes, or for personal use.

Properties

CAS No.

112936-09-1

Molecular Formula

C8H12OS

Molecular Weight

156.25 g/mol

IUPAC Name

2-(cyclohexen-1-yl)ethanethioic S-acid

InChI

InChI=1S/C8H12OS/c9-8(10)6-7-4-2-1-3-5-7/h4H,1-3,5-6H2,(H,9,10)

InChI Key

ILLJLZAPZCSKTO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CC(=O)S

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

  • Thiocarboxylic Acids vs. Thiocarbamates :
    Thiocarboxylic acids (e.g., “(Cyclohex-1-en-1-yl)ethanethioic S-acid”) feature a -COSH group, whereas thiocarbamates (e.g., O-alkyl-N-ethoxycarbonyl derivatives) contain a -N-COS-OR backbone . The absence of nitrogen in thiocarboxylic acids reduces hydrogen-bonding capacity and alters nucleophilic reactivity compared to thiocarbamates.

  • Cyclohexene vs. In contrast, saturated cyclohexane or linear alkyl chains (e.g., in ethanethioic S-acid derivatives) lack such electronic effects, leading to differences in stability and reaction pathways.

Spectroscopic Properties

Mass spectrometry data from thiocarbamate analogs (e.g., compounds I–VI in Martínez-Álvarez et al.) reveal parent ion (M⁺) peaks at m/z = 163–233, with fragmentation dominated by carbamothioic S-acid intermediates (e.g., m/z = 149 via O-alkyl elimination) . By contrast, the molecular formula of “(Cyclohex-1-en-1-yl)ethanethioic S-acid” (C₈H₁₂OS) predicts a molecular weight of 156.24 g/mol , yielding a theoretical parent ion at m/z = 156. Fragmentation would likely involve:

Loss of SH (33 Da), producing a fragment at m/z = 122.

Cleavage of the cyclohexenyl group, generating smaller hydrocarbon ions.

Table 1: Comparative Mass Spectrometry Data

Compound Type Molecular Formula Molecular Weight (g/mol) Parent Ion (m/z) Major Fragments (m/z)
Thiocarbamate (Compound II) C₆H₁₃NO₂S 163.24 163 149 (carbamothioic S-acid)
Target Compound C₈H₁₂OS 156.24 156 (theoretical) 123 (SH loss), 81 (C₆H₉⁺)

Reactivity and Stability

  • Acidity : Thiocarboxylic acids are more acidic than carboxylic acids due to sulfur’s polarizability, though less acidic than thiocarbamates, where the nitrogen lone pair enhances resonance stabilization .
  • Thermal Stability : The cyclohexene ring’s conjugation may stabilize the thioic acid group against thermal degradation compared to acyclic analogs. Thiocarbamates, however, exhibit lower thermal stability due to labile N–O bonds .

Q & A

Q. What are the established synthetic routes for (Cyclohex-1-en-1-yl)ethanethioic S-acid, and how can they be optimized for reproducibility?

Methodological Answer: The synthesis of (Cyclohex-1-en-1-yl)ethanethioic S-acid can be approached via thioesterification of cyclohexene derivatives with ethanethiol under acidic catalysis. Key steps include:

  • Cyclohexene Functionalization : Introduce a reactive group (e.g., hydroxyl or halide) at the 1-position of cyclohexene to enable nucleophilic substitution with ethanethiol.
  • Thioester Formation : Use coupling agents like DCC (dicyclohexylcarbodiimide) to facilitate esterification under anhydrous conditions.
  • Purification : Employ column chromatography with silica gel and a hexane/ethyl acetate gradient to isolate the product.
    Optimization involves adjusting reaction temperature (40–60°C), solvent polarity (e.g., dichloromethane or THF), and catalyst loading (e.g., 5–10 mol% H₂SO₄). Retrosynthetic tools leveraging AI-based platforms (e.g., Reaxys or Pistachio models) can predict feasible pathways and side reactions .

Q. How should researchers validate the structural characterization of (Cyclohex-1-en-1-yl)ethanethioic S-acid using spectroscopic methods?

Methodological Answer:

  • NMR Spectroscopy : Compare experimental 1^1H and 13^13C NMR data with computational predictions (e.g., DFT calculations). For example, the cyclohexene proton signals should appear as multiplet resonances between δ 5.4–5.8 ppm, while the thioester carbonyl (C=S) carbon typically resonates near δ 195–205 ppm.
  • Mass Spectrometry : High-resolution ESI-MS should confirm the molecular ion ([M+H]⁺) with an error margin of <5 ppm.
  • IR Spectroscopy : Validate the C=S stretch (∼1050–1250 cm⁻¹) and cyclohexene C=C stretch (∼1650 cm⁻¹).
    Discrepancies in data (e.g., unexpected splitting in NMR) require repeating experiments under controlled humidity/temperature or using deuterated solvents to eliminate artifacts .

Q. What safety protocols are critical when handling (Cyclohex-1-en-1-yl)ethanethioic S-acid in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct work in a fume hood to avoid inhalation.
  • Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation or hydrolysis.
  • Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Avoid water to prevent exothermic reactions.
    Refer to GHS-compliant safety data sheets (SDS) for emergency procedures, including eye irrigation (15 min with saline) and medical consultation for inhalation exposure .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of (Cyclohex-1-en-1-yl)ethanethioic S-acid in novel reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the thioester group’s electron-deficient carbonyl carbon is prone to nucleophilic attack.
  • Molecular Dynamics (MD) Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction rates.
  • Retrosynthetic AI Tools : Platforms like Reaxys or Pistachio integrate reaction databases to propose viable pathways (e.g., Michael addition or cycloaddition) and side products .

Q. What mechanistic insights explain the regioselectivity of (Cyclohex-1-en-1-yl)ethanethioic S-acid in Diels-Alder reactions?

Methodological Answer: The cyclohexene moiety acts as a diene, with regioselectivity governed by:

  • Electron Density Distribution : The thioester group withdraws electrons, activating the cyclohexene for [4+2] cycloaddition.
  • Steric Effects : Substituents at the 1-position influence transition-state geometry. Computational modeling (e.g., Gaussian) can map activation energies for different regioisomers.
    Experimental validation involves trapping intermediates with radical scavengers (e.g., TEMPO) and analyzing products via GC-MS .

Q. How can researchers resolve contradictions in spectroscopic data during compound characterization?

Methodological Answer:

  • Control Experiments : Repeat synthesis with deuterated reagents to confirm isotopic labeling effects.
  • Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, HSQC can correlate ambiguous proton signals with carbon environments.
  • Cross-Validation : Compare data with structurally analogous compounds (e.g., 2-(Cyclohex-2-en-1-yl)acetic acid) to identify systematic errors .

Q. What structure-activity relationships (SAR) differentiate (Cyclohex-1-en-1-yl)ethanethioic S-acid from its structural analogs?

Methodological Answer:

Compound Key Structural Feature Reactivity/Activity
Target CompoundThioester at 1-positionHigh electrophilicity; prone to hydrolysis
2-(Cyclohex-2-en-1-yl)acetic acidCarboxylic acid grouppH-dependent solubility; metal chelation
Cyclohex-1-en-1-yl acetateEster groupLower stability under basic conditions

SAR studies require enzymatic assays (e.g., inhibition of acetylcholinesterase) and computational docking (AutoDock Vina) to map binding interactions .

Q. What analytical methods ensure the purity and stability of (Cyclohex-1-en-1-yl)ethanethioic S-acid in long-term studies?

Methodological Answer:

  • HPLC-UV/Vis : Use a C18 column with isocratic elution (acetonitrile/water, 70:30) to monitor degradation products.
  • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks and analyze via TLC or NMR for decomposition.
  • Karl Fischer Titration : Quantify water content (<0.1% w/w) to prevent hydrolysis .

Q. How do thermodynamic properties (e.g., ΔHvap) of (Cyclohex-1-en-1-yl)ethanethioic S-acid influence its solvent compatibility?

Methodological Answer:

  • Vapor Pressure Measurements : Use a static method apparatus to determine boiling points at reduced pressure (e.g., 0.1 Torr).
  • Solubility Parameters : Calculate Hansen solubility parameters (δD, δP, δH) via group contribution methods to predict miscibility with solvents like toluene (δ ∼18.0 MPa¹/²) or DMSO (δ ∼26.7 MPa¹/²).
  • Thermogravimetric Analysis (TGA) : Assess thermal decomposition thresholds (>150°C) to guide reaction temperature limits .

Q. What strategies mitigate challenges in scaling up the synthesis of (Cyclohex-1-en-1-yl)ethanethioic S-acid for collaborative studies?

Methodological Answer:

  • Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer and reduce side reactions.
  • Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progression.
  • Design of Experiments (DoE) : Apply factorial designs to optimize variables (catalyst loading, solvent ratio) and identify critical process parameters .

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